Peptide YY was first isolated from porcine intestine and is classified as a gut hormone. It is structurally related to neuropeptide Y and pancreatic polypeptide, all of which belong to the same family of peptides that share similar receptor systems, particularly the neuropeptide Y receptors . Peptide YY is released in response to food intake, particularly high-fat meals, and helps to reduce appetite by signaling satiety to the central nervous system .
Peptide YY can be synthesized using various methods, including solid-phase peptide synthesis and semisynthetic techniques. The solid-phase approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method is advantageous for synthesizing longer peptides with high purity.
In one study, Peptide YY analogues were synthesized using a combination of methylimidazole couplings and ester bond formations, which involved careful control of coupling times to ensure high yields and purity . The synthesis process also included steps such as ligation of thioester peptides and reduction processes to achieve desired structural modifications.
The synthesis of Peptide YY analogues often involves the use of high-performance liquid chromatography for purification. Techniques such as circular dichroism spectroscopy are employed to assess the secondary structure of synthesized peptides, ensuring that modifications do not adversely affect their biological activity .
Peptide YY has a complex three-dimensional structure characterized by an amphipathic alpha-helix formed by residues 15–32. This structural feature is believed to be critical for its interaction with neuropeptide Y receptors .
The molecular weight of Peptide YY is approximately 4,200 Da, and it exhibits a high degree of hydrophilicity due to its amino acid composition. The peptide's structure allows it to effectively bind to specific receptors in the brain and pancreas, influencing metabolic processes.
Peptide YY undergoes proteolytic cleavage by dipeptidyl peptidase IV, resulting in the formation of its major circulating form, Peptide YY 3–36. This truncated form retains significant biological activity but has different receptor affinities compared to full-length Peptide YY .
The enzymatic conversion from full-length Peptide YY to Peptide YY 3–36 involves specific interactions with active sites on the enzyme, which cleave at defined locations within the peptide sequence. This reaction is crucial for modulating the peptide's physiological effects.
Peptide YY exerts its effects primarily through binding to neuropeptide Y receptors (Y1, Y2, Y5). Upon binding, these receptors activate intracellular signaling pathways that inhibit appetite and promote energy expenditure. The mechanism involves both central (brain) and peripheral (pancreas) actions that regulate food intake and insulin secretion .
Research indicates that Peptide YY can inhibit insulin secretion from pancreatic beta cells through activation of Y1 receptors, thereby playing a role in glucose homeostasis . Studies show that administration of Peptide YY leads to decreased food intake in both animal models and human subjects.
Peptide YY is soluble in aqueous solutions due to its polar amino acid residues. Its stability can vary based on environmental conditions such as pH and temperature.
The peptide exhibits characteristics typical of proteins, including susceptibility to hydrolysis by proteolytic enzymes. Its chemical stability is influenced by factors like temperature and ionic strength in solution. The presence of disulfide bonds or other modifications can enhance stability against degradation .
Peptide YY has garnered interest for its potential therapeutic applications in obesity management and metabolic disorders. Research indicates that manipulating Peptide YY levels could provide new strategies for controlling appetite and improving glucose metabolism in diabetic patients . Additionally, ongoing studies explore its role in preserving pancreatic beta cell function, highlighting its importance beyond appetite regulation .
PYY shares significant sequence and structural homology with neuropeptide Y (NPY) and pancreatic polypeptide (PP), forming the evolutionarily conserved NPY-PYY-PP family. All three peptides feature:
The human PYY sequence (YPAKPEAPGEDASPEELSRYYSARLHYLNLVTRQRYNH₂) exhibits 50% identity with NPY and 45% with PP. This homology extends to receptor binding profiles; PYY₁–₃₆ binds Y₁, Y₂, Y₄, and Y₅ receptors, while PYY₃–₃₆ shows selective affinity for Y₂ receptors. The Y₂ receptor preference arises from conformational changes exposing the C-terminal domain while obscuring N-terminal epitopes [2] [6].
Table 1: PP-Fold Family Members and Their Characteristics
Peptide | Length (aa) | Primary Receptor Targets | Tissue Origin | Conserved Motifs |
---|---|---|---|---|
PYY | 36 | Y₁, Y₂, Y₄, Y₅ | Intestinal L-cells | RRHYINLITRQRYNH₂ |
NPY | 36 | Y₁, Y₂, Y₅ | Neurons | RPRYINLITRQRYNH₂ |
PP | 36 | Y₄, Y₅ | Pancreatic F-cells | APLEPVYPGDNATPEQMAYNH₂ |
PYY undergoes critical post-translational modifications that dictate its bioactivity:
Functional divergence between isoforms is pronounced:
Amide-to-ester modifications in the C-terminal domain (residues 30–36) disrupt PP-fold stability and receptor binding. Esterification at Arg³³-Tyr³⁴ reduces Y₂ affinity by >100-fold, confirming this bond’s role in receptor selectivity [8].
PYY was first isolated from porcine intestine in 1982 by Tatemoto and Mutt using a novel chemical assay detecting C-terminal tyrosine amidation [1]. Its name derives from its N- and C-terminal tyrosine residues (Y in single-letter code). Evolutionary analyses reveal:
Table 2: Evolutionary Milestones of PYY
Evolutionary Event | Timeframe | Genetic Outcome | Functional Consequence |
---|---|---|---|
Ancestral NYY gene duplication | ~500 million years ago | Separation into NPY and PYY lineages | Neuronal vs. gut-specific signaling divergence |
Tandem duplication of PYY | ~350 million years ago | Emergence of PPY (pancreatic polypeptide) | Expansion of metabolic regulation |
Primate-specific PYY2/PPY2 cluster | ~30 million years ago | Non-functional pseudogenes in humans | Loss of seminalplasmin-like function |
Gastrointestinal Tract
PYY is predominantly synthesized in enteroendocrine L-cells of the ileum, colon, and rectum. Immunohistochemical analyses confirm co-localization with GLP-1 in >90% of human L-cells. Postprandial PYY secretion follows a nutrient gradient: lipids > amino acids > carbohydrates. Protein Atlas data show negligible PYY expression in esophagus, stomach, or duodenum [5] [3].
Extraintestinal Sites
Emerging evidence reveals extraintestinal PYY expression:
Receptor Distribution
PYY receptors exhibit tissue-specific expression:
Table 3: Tissue-Specific Expression of PYY and Y Receptors
Tissue/Cell Type | PYY Expression | Primary Y Receptors | Functional Correlate |
---|---|---|---|
Intestinal L-cells | High | Y₂ (autocrine) | GLP-1 co-secretion; ileal brake |
Hypothalamic neurons | Low | Y₂/Y₅ | Appetite suppression |
Pancreatic δ-cells | Moderate | Y₁ | Inhibition of insulin/glucagon secretion |
Skeletal myocytes | Low (inducible) | Y₁/Y₂ | Exercise-associated metabolic regulation |
Compounds Mentioned
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8